Thalidomide-O-PEG4-Propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-PEG4-Propargyl, also known as this compound, is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It incorporates a Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker functionalized with a propargyl group. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are innovative tools in targeted protein degradation technology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Propargyl involves the conjugation of Thalidomide with a PEG4 linker that is functionalized with a propargyl group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a reactive functional group.
PEGylation: The activated Thalidomide is then reacted with a PEG4 linker to form Thalidomide-PEG4.
Propargylation: Finally, the PEG4 linker is functionalized with a propargyl group through a suitable chemical reaction, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
化学反应分析
Types of Reactions: Thalidomide-O-PEG4-Propargyl undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in substitution reactions with azide-containing molecules through CuAAC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of copper catalysts to facilitate the cycloaddition of the propargyl group with azide-containing molecules.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the compound under controlled conditions
Major Products: The major products formed from these reactions include conjugates with azide-containing molecules, which are used in the synthesis of PROTACs and other bioactive compounds .
科学研究应用
Thalidomide-O-PEG4-Propargyl has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: The compound is employed in the development of PROTACs for targeted protein degradation, which is a powerful tool for studying protein function and regulation.
Medicine: this compound is used in the development of therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is utilized in the production of high-value chemicals and pharmaceuticals .
作用机制
Thalidomide-O-PEG4-Propargyl exerts its effects through the following mechanisms:
相似化合物的比较
Thalidomide-O-C6-NH2 Hydrochloride: A similar E3 ligase ligand-linker conjugate with a different linker structure.
Pomalidomide-C2-NH2 Hydrochloride: Another E3 ligase ligand-linker conjugate based on Pomalidomide.
Thalidomide-O-amido-PEG3-C2-NH2 TFA: A conjugate with a shorter PEG linker
Uniqueness: Thalidomide-O-PEG4-Propargyl is unique due to its specific PEG4 linker and propargyl functional group, which provide versatility in click chemistry and PROTAC applications. Its ability to undergo CuAAC reactions makes it a valuable tool for the synthesis of complex bioactive molecules .
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O9/c1-2-8-31-9-10-32-11-12-33-13-14-34-15-16-35-19-5-3-4-17-21(19)24(30)26(23(17)29)18-6-7-20(27)25-22(18)28/h1,3-5,18H,6-16H2,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIOORDFXFBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。